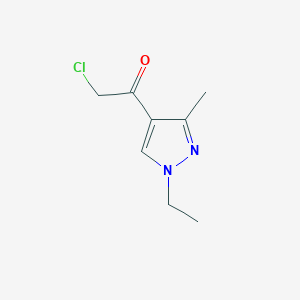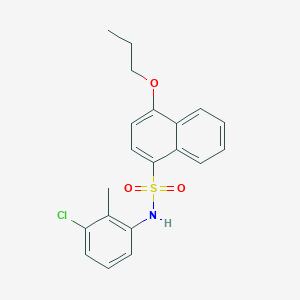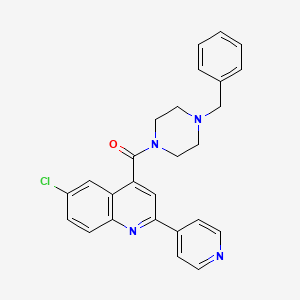
2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE
Descripción general
Descripción
2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE typically involves the chlorination of a precursor compound. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Safety measures would be critical due to the use of chlorinating agents and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chlorine atom in 2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE can be substituted by various nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-ethanol or 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-ethanethiol.
Oxidation: Formation of 2-chloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone.
Reduction: Formation of 2-chloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-CHLORO-1-(1-METHYL-3-ETHYL-1H-PYRAZOL-4-YL)-1-ETHANONE
- 2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)-1-ETHANONE
Uniqueness
What sets 2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE apart is its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure may also impart distinct biological activities compared to its analogs.
Propiedades
IUPAC Name |
2-chloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-3-11-5-7(6(2)10-11)8(12)4-9/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOSTJKUDFUYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)
![METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4582725.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4582727.png)

![N-[(1Z)-3-{[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-1-(1,3-BENZODIOXOL-5-YL)-3-OXO-1-PROPEN-2-YL]-2,4-DICHLOROBENZAMIDE](/img/structure/B4582756.png)
![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4582758.png)
![2-[(7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B4582765.png)
![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)
![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4582780.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)


![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4582812.png)
